1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole, also known as DMXB-A, is a chemical compound that has been extensively studied in the field of neuroscience for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed throughout the central nervous system.
Mécanisme D'action
1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed throughout the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, enhance synaptic plasticity, and reduce inflammation and apoptosis.
Biochemical and Physiological Effects:
1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole has been shown to have a number of biochemical and physiological effects, including the activation of the α7 nAChR, the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of neurotransmitter release. 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole in lab experiments is its selectivity for the α7 nAChR, which allows for more targeted studies of its effects on the central nervous system. However, one limitation of using 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole is its relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for research on 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole, including the development of more potent analogs, the investigation of its effects on other neurological disorders, and the exploration of its potential use in combination with other therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole and its potential therapeutic applications.
Méthodes De Synthèse
1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole can be synthesized by a multi-step process that involves the reaction of 2,6-dichloro-3-formylpyridine with 1,2-phenylenediamine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)benzoyl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-apoptotic properties. 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole has also been investigated for its potential use in treating cognitive impairment, Alzheimer's disease, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
1-[(2,6-dichloropyridin-3-yl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c14-12-6-5-9(13(15)17-12)7-18-8-16-10-3-1-2-4-11(10)18/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSOWAVIUKGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.